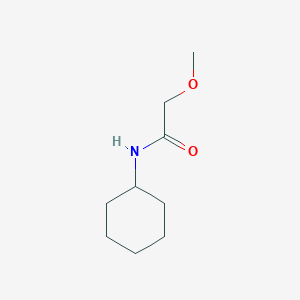
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione, also known as BMMD, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. BMMD belongs to the class of pyrrole-2,5-dione derivatives, and its chemical structure is shown below:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its chemical structure can be modified to optimize its activity and selectivity. This compound is also stable under various conditions, making it suitable for use in different experimental setups. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the investigation of this compound as a potential photosensitizer for photodynamic therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its activity and selectivity for specific applications.
Synthesis Methods
The synthesis of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione involves a multistep reaction starting from commercially available starting materials. The synthesis route is described in detail in the literature, and it involves the use of various reagents and catalysts to obtain the final product. The yield and purity of this compound can be optimized by modifying the reaction conditions and purification methods.
Scientific Research Applications
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, among others. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
1-benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-14(16)19-15-11-17(21)20(18(15)22)12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVXXGNRLNMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

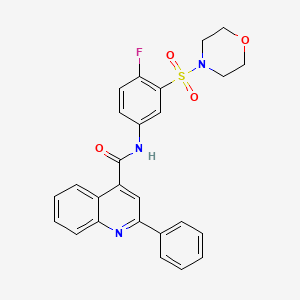

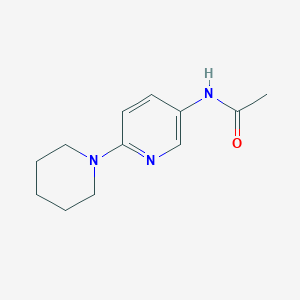
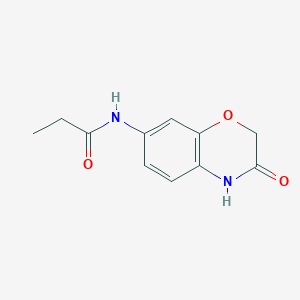
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
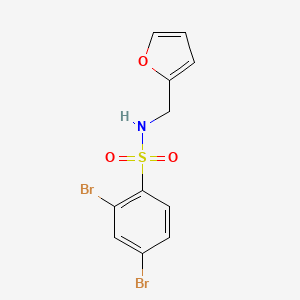
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)


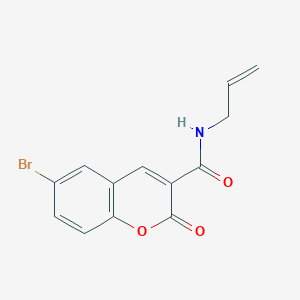

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)

